2-(Chloromethyl)quinoline
Overview
Description
2-(Chloromethyl)quinoline is an organic compound with the molecular formula C10H8ClN. It is a derivative of quinoline, where a chloromethyl group is attached to the second position of the quinoline ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, disrupting cell membranes, or interfering with cellular processes .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
It has been analyzed by reverse phase (rp) high performance liquid chromatography (hplc) method, which suggests that it may have certain bioavailability .
Result of Action
Quinoline derivatives are known to have a broad range of bioactivities, such as antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
2-(Chloromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and, consequently, the metabolic pathways they regulate. Additionally, this compound has been shown to bind to DNA, potentially interfering with replication and transcription processes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cell proliferation, differentiation, and apoptosis. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Studies have also indicated that the compound can induce oxidative stress in cells, leading to changes in cellular function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific protein involved. Additionally, the compound’s ability to intercalate into DNA strands can disrupt normal DNA function, leading to changes in gene expression and potentially causing mutagenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that this compound can degrade under certain conditions, leading to the formation of reactive intermediates that may have different biological activities. Long-term exposure to the compound has been associated with sustained oxidative stress and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound has been shown to cause toxic effects, including liver and kidney damage. These threshold effects highlight the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also result in the production of reactive oxygen species, contributing to oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution to different cellular compartments. This distribution is crucial for its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins. Additionally, it may accumulate in the mitochondria, affecting mitochondrial function and energy production. Targeting signals and post-translational modifications can influence the compound’s localization to specific organelles, further modulating its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)quinoline typically involves the chloromethylation of quinoline. One common method is the reaction of quinoline with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the second position of the quinoline ring. The reaction is usually carried out under acidic conditions and may require a catalyst to improve the yield.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally benign catalysts and solvents is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline-2-carboxaldehyde or quinoline-2-carboxylic acid.
Reduction Reactions: Reduction of the chloromethyl group can yield 2-methylquinoline.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products:
- Substitution reactions yield various quinoline derivatives depending on the nucleophile used.
- Oxidation reactions produce quinoline-2-carboxaldehyde or quinoline-2-carboxylic acid.
- Reduction reactions result in 2-methylquinoline.
Scientific Research Applications
2-(Chloromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases, such as malaria and tuberculosis.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
2-Methylquinoline: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-Bromomethylquinoline: Similar in structure but with a bromomethyl group, which can lead to different reactivity and applications.
Quinoline-2-carboxaldehyde: An oxidation product of 2-(Chloromethyl)quinoline, used in different synthetic applications.
Uniqueness: this compound is unique due to its chloromethyl group, which makes it a versatile intermediate for further chemical modifications
Properties
IUPAC Name |
2-(chloromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEAEWMDOSXKBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195932 | |
Record name | 2-(Chloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4377-41-7 | |
Record name | 2-(Chloromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4377-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4377-41-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Chloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(chloromethyl)quinoline a useful building block in organic synthesis?
A1: The chlorine atom in the this compound structure is highly reactive, making it an excellent substrate for various nucleophilic substitution reactions. This versatility allows chemists to introduce diverse functional groups at the 2-methyl position of the quinoline ring. For instance, reactions with phenols [] or phosphonate esters [] can yield aryl ethers or substituted styrenes respectively, broadening the structural diversity achievable with this scaffold.
Q2: Can you provide an example of how this compound derivatives are synthesized?
A2: One common synthetic route involves the reaction of 2-aminoacetophenone derivatives with ethyl 4-chloro-3-oxobutanoate in the presence of chlorotrimethylsilane. This reaction proceeds with high yields and generates ethyl 2-chloromethyl-3-quinoline carboxylates [].
Q3: What are some of the biological activities reported for this compound derivatives?
A3: Recent studies have explored the antitumor potential of certain this compound derivatives. For example, 2,4-bis((E)-styryl)quinoline-3-carboxylates, synthesized from this compound precursors, have shown promising inhibitory activity against human cancer cell lines like A549 and HT29 [].
Q4: How does the structure of 2,4-bis((E)-styryl)quinoline-3-carboxylates relate to their antitumor activity?
A4: While specific structure-activity relationships are still under investigation, the presence of the 2,4-bis((E)-styryl) moiety on the quinoline core appears crucial for the observed antitumor activity []. Further studies exploring the impact of different substituents on the styryl groups are needed to fully elucidate the SAR and optimize potency.
Q5: Are there any other heterocyclic systems that can be built using this compound as a starting material?
A5: Yes, this compound can be used to synthesize polycyclic compounds containing both a quinoline ring and a benzoxepine framework. For example, reacting a this compound-3-carboxylic acid derivative with a phenol, followed by an intramolecular Friedel-Crafts acylation, yields a tetracyclic-fused benzoxepinoquinoline system [].
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